Unmatched Selectivity for CYP3A4 over CYP3A5
SR9186 demonstrates greater than 1000-fold selectivity for inhibiting CYP3A4 over CYP3A5, a critical differentiator from non-selective probes [1]. In direct assays, SR9186 potently inhibits CYP3A4 with an IC50 of 0.011 µM, while it is a weak inhibitor of CYP3A5 with an IC50 of 33 µM, representing a 3000-fold difference in potency [2].
| Evidence Dimension | Inhibitor Selectivity (CYP3A4 vs CYP3A5) |
|---|---|
| Target Compound Data | IC50 (CYP3A4): 0.011 µM; IC50 (CYP3A5): 33 µM |
| Comparator Or Baseline | Baseline: Non-selective CYP3A inhibitors (e.g., ketoconazole) show only modest selectivity. |
| Quantified Difference | Greater than 1000-fold selectivity for CYP3A4 over CYP3A5; an approximate 3000-fold difference in potency based on IC50 values. |
| Conditions | Recombinant cytochrome P450 enzymes in vitro. |
Why This Matters
This level of selectivity is essential for experiments aiming to deconvolute the individual contributions of CYP3A4 and CYP3A5 to drug metabolism, a task that is not possible with less selective alternatives.
- [1] Li, X., Song, X., Kamenecka, T. M., & Cameron, M. D. (2012). Discovery of a highly selective CYP3A4 inhibitor suitable for reaction phenotyping studies and differentiation of CYP3A4 and CYP3A5. Drug Metabolism and Disposition, 40(9), 1803-1809. DOI: 10.1124/dmd.112.046144 View Source
- [2] Bertin Bioreagent. (2024). SR 9186 - Biochemicals - CAT N°: 13888. Product Technical Datasheet. View Source
